N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide
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Scientific Research Applications
Therapeutic Agent Design and Synthesis
Research has explored the design and synthesis of bivalent ligands based on benzothiazole derivatives for potential anti-inflammatory and analgesic properties. Compounds were developed to inhibit targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), with some showing significant anti-inflammatory and analgesic activity without cytotoxicity (A. Abdelazeem et al., 2015).
Antioxidant Activity
Studies on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicate that these compounds possess moderate to significant radical scavenging activity, suggesting potential antioxidant applications (Matloob Ahmad et al., 2012).
Imaging and Diagnostic Applications
The synthesis of carbon-11-labeled CK1 inhibitors, including compounds based on benzothiazole derivatives, has been explored for potential use as PET radiotracers in imaging Alzheimer's disease, showcasing the utility of these compounds in diagnostic imaging (Mingzhang Gao et al., 2018).
Antimicrobial Activity
Benzimidazole, benzoxazole, and benzothiazole derivatives have been investigated for antimicrobial activity. A study focused on synthesizing these derivatives and screening them against bacterial and fungal strains, revealing broad-spectrum antimicrobial potential (Vikas Padalkar et al., 2014).
Anticancer Activity
The antiproliferative activities of N-1,3-benzothiazol-2-ylbenzamide derivatives on various cancer cell lines have been evaluated, identifying compounds with significant inhibitory effects on cell growth and proapoptotic effects, particularly against breast cancer cell lines (F. Corbo et al., 2016).
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-21-10-4-3-5-11(22-2)15(10)16(20)19-17-18-9-6-12-13(24-8-23-12)7-14(9)25-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSEPVPLAOQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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